molecular formula C13H12BrNO2S B11176815 N-(4-bromophenyl)-1-phenylmethanesulfonamide

N-(4-bromophenyl)-1-phenylmethanesulfonamide

Cat. No.: B11176815
M. Wt: 326.21 g/mol
InChI Key: FERZLSVRIHOENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-phenylmethanesulfonamide is unique due to its specific combination of a bromophenyl group and a phenylmethanesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in substitution reactions, while the sulfonamide group provides a site for potential interactions with biological targets .

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

N-(4-bromophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2

InChI Key

FERZLSVRIHOENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.